

# Physical and chemical properties of 2-(1H-Pyrazol-3-yl)aniline

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## Compound of Interest

Compound Name: 2-(1H-Pyrazol-3-yl)aniline

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## An In-Depth Technical Guide to 2-(1H-Pyrazol-3-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-(1H-Pyrazol-3-yl)aniline**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document collates available data on its structural, physicochemical, and spectral characteristics. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of the known biological activities of closely related pyrazole derivatives, offering insights into its potential therapeutic applications. The information is presented to support further research and development efforts involving this versatile molecule.

### Chemical and Physical Properties

**2-(1H-Pyrazol-3-yl)aniline** is a solid, yellow-colored compound.<sup>[1]</sup> A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physicochemical Properties of **2-(1H-Pyrazol-3-yl)aniline**

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub>	[2]
Molecular Weight	159.19 g/mol	[2]
Appearance	Yellow solid	[1]
Melting Point	149 °C	[1]
Boiling Point	442.3 °C (Predicted)	[3]
logP (Predicted)	1.2 - 2.24	[4][5]
pKa (Predicted)	Multiple predicted values exist due to different ionizable groups. Software such as ACD/Labs pKa DB can provide estimations.	[6][7][8]
Purity	Typically ≥97% (GC)	[9]

Table 2: Spectroscopic Data for **2-(1H-Pyrazol-3-yl)aniline**

Spectroscopic Technique	Key Data	Reference(s)
FT-IR (cm <sup>-1</sup> )	3431 (Pyrazole N-H), 3249 (NH <sub>2</sub> ), 3100 (Pyrazole C-H), 1418 (Aromatic C-C)	[1]
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	δ 6.81 (d, J = 2.5 Hz, 1H, Pyrazole ring), δ 3.72 (s, 2H, -NH <sub>2</sub> ), δ 2.52 (t, 1H, Pyrazole ring)	[1]
<sup>13</sup> C NMR	Predicted values can be calculated using various software and databases.	[10][11]
Mass Spectrometry	Predicted m/z: 160.0869 [M+H] <sup>+</sup> . Fragmentation patterns would likely involve cleavage of the aniline or pyrazole ring.	[12]

## Experimental Protocols

### Synthesis of 2-(1H-Pyrazol-3-yl)aniline

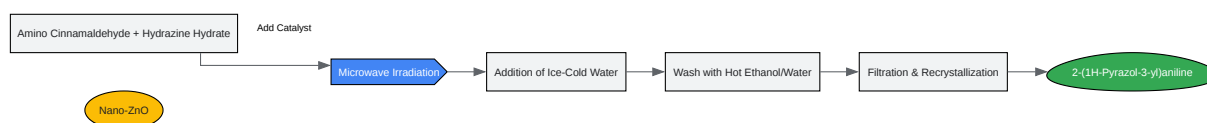
A green synthesis method utilizing microwave irradiation has been reported for the efficient production of **2-(1H-Pyrazol-3-yl)aniline**.[\[1\]](#)

Materials:

- Amino cinnamaldehyde
- Hydrazine hydrate
- Nano-ZnO (catalyst)
- Ethanol
- Deionized water

## Procedure:[1]

- To a solution of amino cinnamaldehyde (10 mmol), add hydrazine hydrate (10 mmol).
- Add a catalytic amount of nano-ZnO.
- Subject the reaction mixture to microwave irradiation. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Upon completion, add ice-cold water to the solution to precipitate the solid product.
- Wash the crude product with hot ethanol/water to remove the nano-ZnO catalyst.
- Filter the pure product and recrystallize from ethanol.



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## Synthesis Workflow

## Characterization Protocols

Standard analytical techniques are employed to confirm the identity and purity of the synthesized **2-(1H-Pyrazol-3-yl)aniline**.

## 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy[2][13]

- <sup>1</sup>H and <sup>13</sup>C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). Record spectra on a 300 MHz or higher field NMR spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

## 2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy[1]

- Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

### 2.2.3. Mass Spectrometry (MS)[12]

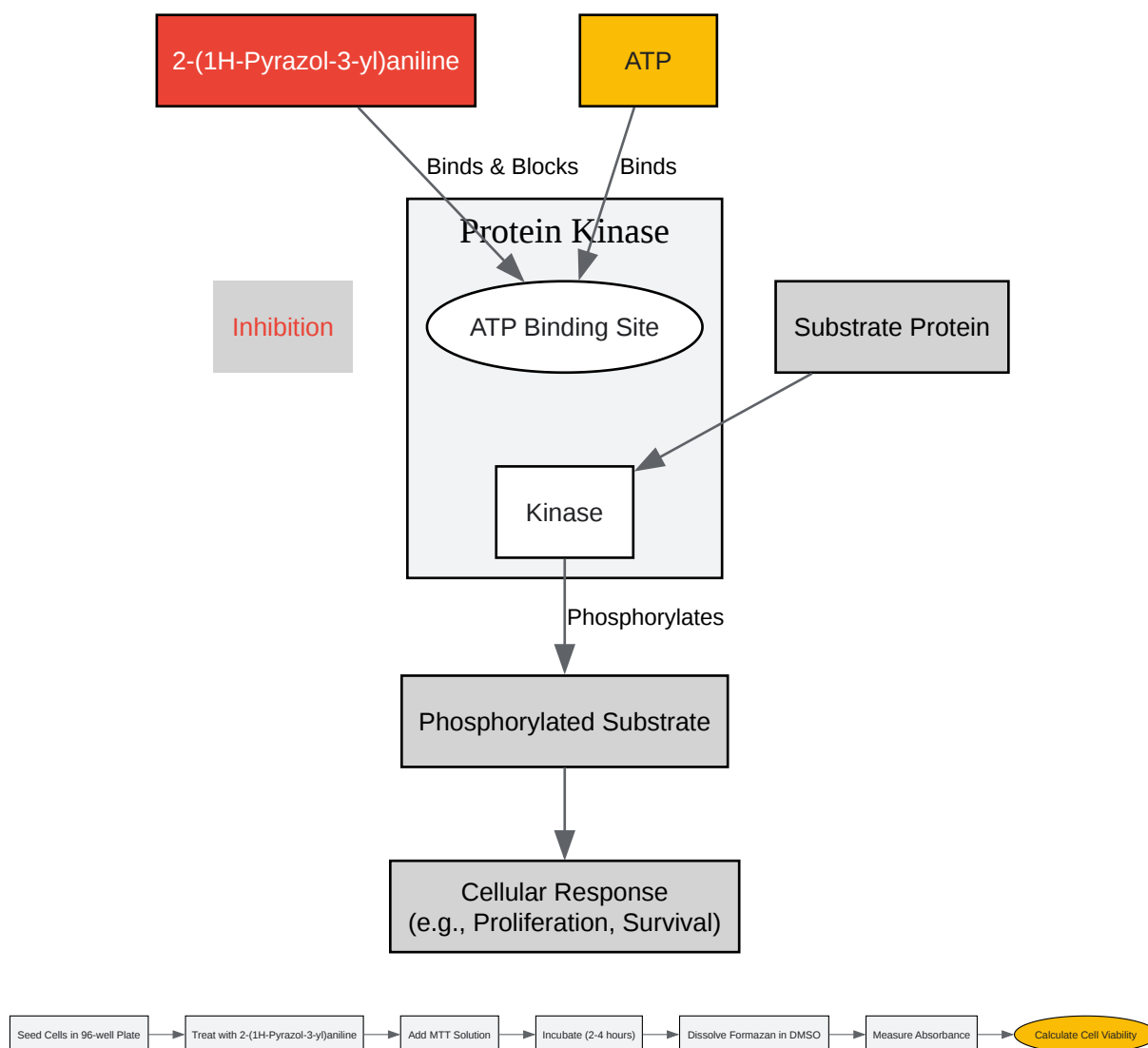
- Obtain the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI), to determine the molecular weight and fragmentation pattern.

## Potential Biological Activities and Signaling Pathways

While specific biological data for **2-(1H-Pyrazol-3-yl)aniline** is limited in the public domain, the pyrazole scaffold is a well-established pharmacophore in drug discovery, known for a wide range of biological activities.[9][14] Derivatives of pyrazole have shown promise as anticancer, anti-inflammatory, and kinase-inhibiting agents.[9][14][15]

### 3.1. Kinase Inhibition

Pyrazole-containing compounds are known to act as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[15] Dysregulation of these pathways is a hallmark of many diseases, including cancer. The general mechanism involves the pyrazole scaffold binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.



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